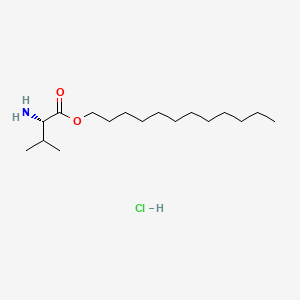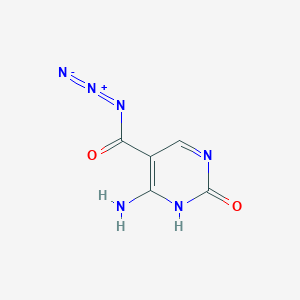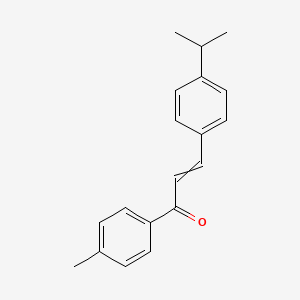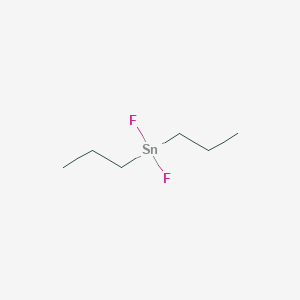![molecular formula C12H13BrN2O2 B14010249 Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)
Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H13BrN2O2 It is a derivative of pyrrolo[2,3-c]pyridine, a heterocyclic compound that contains both nitrogen and bromine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate typically involves the bromination of pyrrolo[2,3-c]pyridine followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.
化学反応の分析
Types of Reactions: Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
Chemistry: In chemistry, tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of pharmaceuticals aimed at treating various diseases .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the production of advanced materials and chemical intermediates .
作用機序
The mechanism of action of tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[2,3-c]pyridine core allow the compound to bind to enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
- Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Tert-butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- Tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness: Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group.
特性
分子式 |
C12H13BrN2O2 |
|---|---|
分子量 |
297.15 g/mol |
IUPAC名 |
tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-4-6-14-10(13)9(8)15/h4-7H,1-3H3 |
InChIキー |
BOFOYSXXIDMEDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)






![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)

![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)
